molecular formula H8I2MnO4 B089102 Manganese iodide tetrahydrate CAS No. 13446-37-2

Manganese iodide tetrahydrate

Cat. No.: B089102
CAS No.: 13446-37-2
M. Wt: 380.81 g/mol
InChI Key: XJZJNPHDXBLNHA-UHFFFAOYSA-L
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Preparation Methods

Manganese iodide tetrahydrate can be synthesized by treating manganese(II) carbonate with hydriodic acid. The reaction proceeds as follows :

MnCO3+2HIMnI2+H2O+CO2\text{MnCO}_3 + 2\text{HI} \rightarrow \text{MnI}_2 + \text{H}_2\text{O} + \text{CO}_2 MnCO3​+2HI→MnI2​+H2​O+CO2​

The anhydrous form can be produced by dehydration in a vacuum . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency.

Chemical Reactions Analysis

Manganese iodide tetrahydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydriodic acid for synthesis and oxidizing agents for oxidation reactions. The major products formed from these reactions are manganese(II) iodide and iodine.

Mechanism of Action

The mechanism by which manganese iodide tetrahydrate exerts its effects involves the interaction of manganese ions with various molecular targets. Manganese ions can participate in redox reactions, influencing cellular processes and enzyme activities . The pathways involved include oxidative stress response and metal ion homeostasis.

Comparison with Similar Compounds

Manganese iodide tetrahydrate can be compared with other manganese halides such as manganese(II) chloride and manganese(II) bromide. Unlike manganese(II) chloride and manganese(II) bromide, which are cis-configured, this compound is trans-configured . This unique configuration affects its chemical properties and reactivity.

Similar Compounds

  • Manganese(II) chloride (MnCl₂)
  • Manganese(II) bromide (MnBr₂)
  • Manganese(II) fluoride (MnF₂)
  • Iron(II) iodide (FeI₂)
  • Cobalt(II) iodide (CoI₂)

This compound stands out due to its distinct configuration and specific applications in various fields.

Properties

IUPAC Name

manganese(2+);diiodide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZJNPHDXBLNHA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[Mn+2].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8I2MnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158726
Record name Manganese iodide tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13446-37-2
Record name Manganese iodide tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese iodide tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANGANESE IODIDE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H13JJE2JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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